molecular formula C23H18O5S B11408941 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B11408941
M. Wt: 406.5 g/mol
InChI Key: VDNYIHFUBLNCJT-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a benzene ring substituted with a 3-methylphenyl group and an ethoxybenzoate ester

Preparation Methods

The synthesis of 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the benzoxathiol core. The synthetic route may include the following steps:

    Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Substitution with 3-Methylphenyl Group:

    Esterification with 4-Ethoxybenzoic Acid: The final step involves the esterification of the benzoxathiol derivative with 4-ethoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxathiol ring, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Benzoxathiol Derivatives: Compounds with variations in the substituents on the benzoxathiol ring, such as different alkyl or aryl groups.

    Ethoxybenzoate Esters: Compounds with different aromatic or aliphatic groups attached to the ethoxybenzoate ester.

    Methylphenyl Substituted Compounds: Compounds with different positions or types of substituents on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate

InChI

InChI=1S/C23H18O5S/c1-3-26-17-9-7-15(8-10-17)22(24)27-18-12-19(16-6-4-5-14(2)11-16)21-20(13-18)29-23(25)28-21/h4-13H,3H2,1-2H3

InChI Key

VDNYIHFUBLNCJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC(=C4)C

Origin of Product

United States

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